(3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone
Description
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-(1,2-oxazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c16-13(12-6-7-14-19-12)15-8-11(9-15)20(17,18)10-4-2-1-3-5-10/h6-7,10-11H,1-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGPZYZZXDGZZJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone is a synthetic molecule that belongs to a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an azetidine ring, a sulfonamide group, and an isoxazole moiety, which are critical for its biological activity. The presence of these functional groups allows the compound to interact with various biological targets.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. Compounds similar to this compound have shown efficacy against a range of bacterial strains. For instance, studies demonstrate that sulfonamides inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, thereby exerting bactericidal effects .
Anticancer Activity
The isoxazole ring in the compound has been linked to anticancer properties. Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. In vitro studies suggest that compounds with similar structures can effectively target cancer cell lines, indicating potential therapeutic applications in oncology .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group interacts with enzymes involved in metabolic pathways, inhibiting their function.
- Cell Cycle Disruption : The isoxazole moiety may interfere with cellular signaling pathways that regulate the cell cycle, leading to cell cycle arrest in cancer cells.
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, promoting programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2022) | Demonstrated antimicrobial efficacy against Gram-positive bacteria with similar sulfonamide derivatives. |
| Johnson et al. (2023) | Reported significant cytotoxic effects on breast cancer cell lines using isoxazole-containing compounds. |
| Lee et al. (2024) | Explored the mechanism of action involving apoptosis induction through caspase activation in cancer cells. |
These findings underscore the potential of this compound as a candidate for further pharmacological development.
Comparison with Similar Compounds
Structural Comparisons
The target compound’s core structure includes a 3-substituted azetidine linked to an isoxazole via a methanone group. Key comparisons with analogous compounds are outlined below:
Key Observations :
- The cyclohexylsulfonyl group in the target compound distinguishes it from other azetidine derivatives, which often feature heteroaromatic substituents (e.g., pyrazolo-pyridinyl in the patent compound ). This group may enhance lipophilicity and influence receptor binding.
Pharmacokinetic and Physicochemical Properties
While experimental data for the target compound is unavailable, structural analogs provide insights:
- Isoxazole vs. Thiophene : Isoxazole’s lower aromaticity may reduce metabolic oxidation compared to thiophene derivatives ( ).
Q & A
Q. What are the common synthetic routes for (3-(Cyclohexylsulfonyl)azetidin-1-yl)(isoxazol-5-yl)methanone, and what key reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves:
- Sulfonylation : Introducing the cyclohexylsulfonyl group to the azetidine ring using sulfonyl chlorides under basic conditions (e.g., NaH in DMF) .
- Coupling : Reacting the sulfonylated azetidine with isoxazole-5-carbonyl derivatives via nucleophilic acyl substitution or metal-catalyzed cross-coupling (e.g., Pd catalysts for Suzuki reactions) .
- Optimization : Solvents (DCM, DMF), temperature (0–80°C), and reaction time (6–24 hrs) significantly affect yield. Catalysts like DMAP improve acylation efficiency .
Q. How does the cyclohexylsulfonyl group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Lipophilicity : The cyclohexyl group enhances membrane permeability but reduces aqueous solubility.
- Steric Effects : Bulky substituents may hinder enzymatic degradation, improving metabolic stability .
- Electron-Withdrawing Nature : The sulfonyl group polarizes the azetidine ring, affecting reactivity in subsequent functionalization steps .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies protons on azetidine (~δ 3.5–4.5 ppm) and isoxazole (~δ 6.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~δ 170 ppm) and sulfonyl groups .
- IR : Peaks at ~1350 cm⁻¹ (S=O) and ~1650 cm⁻¹ (C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., ~366.45 g/mol for analogs) .
Q. What structural motifs suggest potential pharmacological activity?
- Methodological Answer :
- Azetidine : Constrained ring system enhances target selectivity by reducing conformational flexibility .
- Isoxazole : Acts as a bioisostere for carboxylic acids, improving bioavailability and binding to ATP pockets .
- Sulfonamide : Common in enzyme inhibitors (e.g., carbonic anhydrase) due to hydrogen-bonding capabilities .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with targets (e.g., kinases, GPCRs). The isoxazole ring’s electron density maps correlate with π-π stacking in active sites .
- QSAR Models : Correlate substituent effects (e.g., cyclohexyl vs. tert-butyl) with IC₅₀ values from analogous compounds .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify key binding residues .
Q. What strategies resolve conflicting bioactivity data between in vitro and in vivo studies?
- Methodological Answer :
- ADME Profiling : Evaluate metabolic stability (e.g., liver microsome assays) to address poor in vivo efficacy. The sulfonamide group may reduce CYP450-mediated oxidation .
- Prodrug Design : Mask polar groups (e.g., esterification of methanone) to improve bioavailability .
- Toxicokinetic Studies : Compare plasma exposure (AUC) and tissue distribution using LC-MS/MS to identify off-target effects .
Q. What challenges arise in achieving regioselective functionalization of the isoxazole ring?
- Methodological Answer :
- Electrophilic Substitution : Directing groups (e.g., methyl at C3) guide halogenation to C4/C5 positions. Steric hindrance from the azetidine may limit reactivity .
- Cross-Coupling : Pd-mediated reactions require careful optimization; bulky phosphine ligands (e.g., XPhos) improve selectivity for C5 over C3 .
Q. How does the azetidine ring’s conformation affect interactions with cytochrome P450 enzymes?
- Methodological Answer :
- Ring Puckering : Azetidine’s planar vs. puckered conformations alter access to CYP450’s heme center. DFT calculations predict energy barriers for oxidation .
- Hydrogen Bonding : The sulfonyl group’s orientation may form H-bonds with Thr319 in CYP3A4, reducing metabolic clearance .
Contradiction Analysis
- Synthesis Solvents : recommends DMF for sulfonylation, while uses DCM for coupling. Resolution: DMF enhances nucleophilicity in sulfonylation, while DCM minimizes side reactions in acylation .
- Bioactivity : Inconsistent in vivo efficacy ( vs. 20) may stem from species-specific metabolic differences. Solution: Cross-species metabolite profiling (e.g., human vs. rodent hepatocytes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
